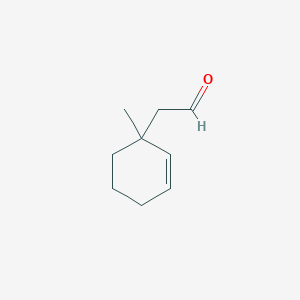
(1-Methylcyclohex-2-en-1-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylcyclohex-2-en-1-yl)acetaldehyde is an organic compound with the molecular formula C9H14O. It is a monoterpenoid aldehyde, characterized by a cyclohexene ring substituted with a methyl group and an acetaldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcyclohex-2-en-1-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 1-methylcyclohexene with formaldehyde under acidic conditions. This reaction typically proceeds via an electrophilic addition mechanism, where the formaldehyde adds to the double bond of 1-methylcyclohexene, followed by rearrangement to form the desired aldehyde.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. One such method includes the catalytic oxidation of 1-methylcyclohexene using oxygen or air in the presence of a suitable catalyst, such as a transition metal complex. This method offers high yields and selectivity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methylcyclohex-2-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: (1-Methylcyclohex-2-en-1-yl)acetic acid
Reduction: (1-Methylcyclohex-2-en-1-yl)methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(1-Methylcyclohex-2-en-1-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (1-Methylcyclohex-2-en-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can result in various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-2-methylcyclohexene
- 1-Methylcyclohex-2-en-1-ol
- 4-Acetyl-1-methylcyclohexene
Uniqueness
(1-Methylcyclohex-2-en-1-yl)acetaldehyde is unique due to its specific structure, which combines a cyclohexene ring with a methyl group and an acetaldehyde group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
60415-75-0 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-(1-methylcyclohex-2-en-1-yl)acetaldehyde |
InChI |
InChI=1S/C9H14O/c1-9(7-8-10)5-3-2-4-6-9/h3,5,8H,2,4,6-7H2,1H3 |
Clé InChI |
VCKDMPPDSAPZIU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC=C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
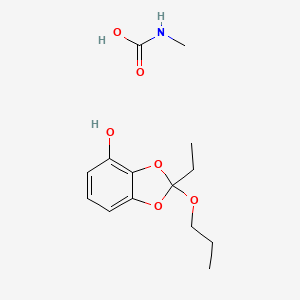
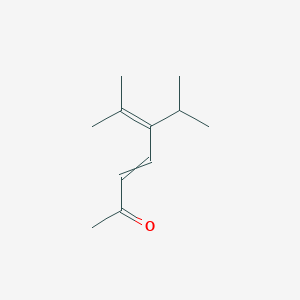
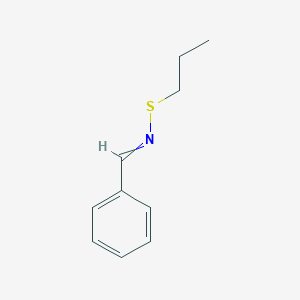
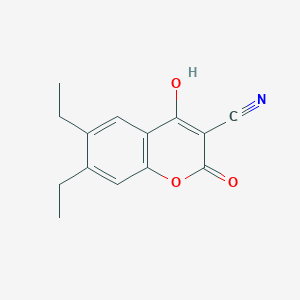

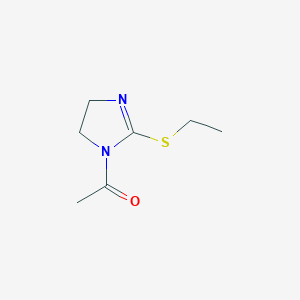
![3-(4-Methylphenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14609422.png)



![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
